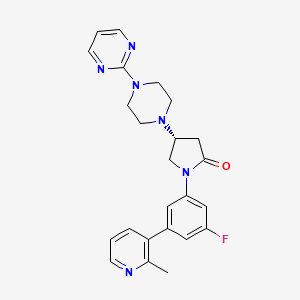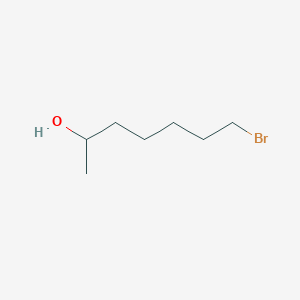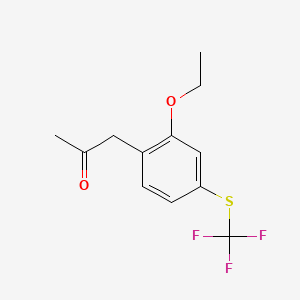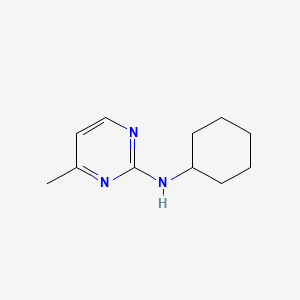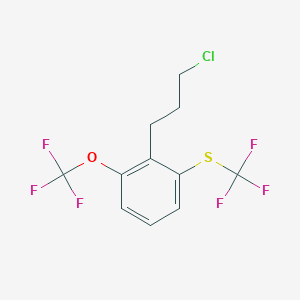
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of chloropropyl, trifluoromethoxy, and trifluoromethylthio groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzene derivative with 3-chloropropyl chloride in the presence of a base, followed by the introduction of trifluoromethoxy and trifluoromethylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent quality and reduced production costs. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed under anhydrous conditions.
Substitution: Reagents like sodium hydride and alkyl halides are used in polar aprotic solvents to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
科学的研究の応用
1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biochemical pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy and trifluoromethylthio groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its binding affinity and reactivity. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1-(3-Chloropropyl)-3-fluoro-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-ethoxy-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
Uniqueness
Compared to similar compounds, 1-(3-Chloropropyl)-2-(trifluoromethoxy)-6-(trifluoromethylthio)benzene stands out due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both trifluoromethoxy and trifluoromethylthio groups on the benzene ring enhances its reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H9ClF6OS |
|---|---|
分子量 |
338.70 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-6-2-3-7-8(19-10(13,14)15)4-1-5-9(7)20-11(16,17)18/h1,4-5H,2-3,6H2 |
InChIキー |
ASQIYAMLCGTANN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CCCCl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



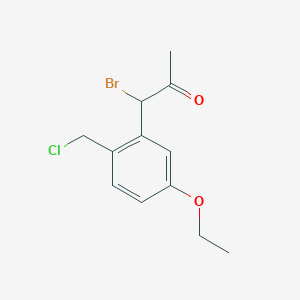

![5-[2-[(7aR)-1-(7-ethyl-7-hydroxynona-3,5-dien-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14055342.png)

![Methyl 8-isobutyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14055353.png)


